![molecular formula C25H20ClFN4O2 B2741221 N-(3-chloro-2-methylphenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251698-63-1](/img/structure/B2741221.png)
N-(3-chloro-2-methylphenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide
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Description
N-(3-chloro-2-methylphenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C25H20ClFN4O2 and its molecular weight is 462.91. The purity is usually 95%.
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Scientific Research Applications
Antihypertensive Research
Research into nonpeptide angiotensin II receptor antagonists has led to the development of a series of N-(biphenylylmethyl)imidazoles, demonstrating potent antihypertensive effects upon oral administration. This class of compounds, differing from previously reported N-(benzamidobenzyl)imidazoles, highlights the essential role of the acidic group at the 2'-position of the biphenyl for high affinity to the angiotensin II receptor and good oral antihypertensive potency. The carboxylic acid group's replacement with a variety of acidic isosteres, particularly the tetrazole ring, has been found most effective, underlining the therapeutic potential in hypertension treatment (Carini et al., 1991).
Anxiolytic Activity Studies
In the exploration of anxiolytic activities, certain 3-(benzamido-and fluorobenzamido-methyl)-6-(fluoro, chloro, and methylthio)-2(4-methyl-, 4-t-butyl-, 4-cyclohexyl- and 3,4-methylenedioxy-phenyl) imidazo-[1,2-b] pyridazines have demonstrated significant anxiolytic activity. These studies provide valuable insights into the structure-activity relationship, offering potential pathways for the development of new anxiolytic drugs (Barlin et al., 1994).
Cardiac Electrophysiological Activity
Research into N-substituted imidazolylbenzamides or benzene-sulfonamides has unveiled compounds with potent electrophysiological activity, comparable to existing selective class III agents. These findings suggest the 1H-imidazol-1-yl moiety as a viable replacement for producing class III electrophysiological activity, indicating potential applications in the development of treatments for arrhythmias (Morgan et al., 1990).
Antimicrobial and Antitumor Applications
The synthesis of various imidazole derivatives, including those with benzamido-and fluorobenzamido-methyl groups, has shown promising antimicrobial and antitumor activities. These compounds, characterized by their structural diversity and biological efficacy, illustrate the chemical compound's potential in contributing to the development of new therapeutic agents targeting microbial infections and cancer (Talupur et al., 2021).
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-[[4-[(3-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClFN4O2/c1-16-21(26)6-3-7-22(16)30-25(33)23-14-31(15-28-23)13-17-8-10-20(11-9-17)29-24(32)18-4-2-5-19(27)12-18/h2-12,14-15H,13H2,1H3,(H,29,32)(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXRERGNEOFBFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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